Pyrraculomycin
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Overview
Description
Pyrraculomycin is a naturally occurring antibiotic compound produced by certain strains of the bacterium Streptomyces. It belongs to the class of pyrrole antibiotics and exhibits potent antimicrobial properties. This compound has garnered significant interest due to its unique chemical structure and broad-spectrum activity against various bacterial pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrraculomycin involves complex organic reactions. One of the primary methods includes the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The Streptomyces cultures are grown in bioreactors with optimized nutrient media to maximize yield. After fermentation, the compound is extracted using solvent extraction techniques and further purified using chromatographic methods.
Chemical Reactions Analysis
Types of Reactions: Pyrraculomycin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with altered antimicrobial properties.
Scientific Research Applications
Pyrraculomycin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying pyrrole chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in microbial ecology and interactions between bacteria.
Medicine: Explored for its potential as an antibiotic to treat bacterial infections, especially those resistant to conventional antibiotics.
Industry: Utilized in the development of new antimicrobial agents and preservatives.
Mechanism of Action
Pyrraculomycin exerts its antimicrobial effects by targeting the bacterial cell membrane and disrupting its integrity. This leads to leakage of cellular contents and eventual cell death. The compound also interferes with essential metabolic pathways within the bacterial cell, further inhibiting growth and proliferation.
Comparison with Similar Compounds
Pyrrolnitrin: Another pyrrole antibiotic with similar antimicrobial properties.
Chloramphenicol: A broad-spectrum antibiotic that shares some structural similarities with pyrraculomycin.
Streptomycin: An aminoglycoside antibiotic produced by species.
Uniqueness of this compound: this compound is unique due to its specific mode of action and its effectiveness against a wide range of bacterial pathogens, including those resistant to other antibiotics. Its distinct chemical structure also allows for the development of various derivatives with enhanced properties.
Properties
CAS No. |
88477-80-9 |
---|---|
Molecular Formula |
C42H51NO16 |
Molecular Weight |
825.8 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H51NO16/c1-8-42(52)16-27(31-20(35(42)41(51)53-7)13-21-32(37(31)49)38(50)34-25(46)10-9-24(45)33(34)36(21)48)57-29-14-22(43(5)6)39(18(3)55-29)59-30-15-26(47)40(19(4)56-30)58-28-12-11-23(44)17(2)54-28/h9-13,17-19,22,26-30,35,39-40,45-47,49,52H,8,14-16H2,1-7H3/t17-,18-,19-,22-,26-,27-,28-,29-,30-,35-,39+,40+,42+/m0/s1 |
InChI Key |
QEAUOZOEMLMFLN-PSCMOPHJSA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C=CC(=O)[C@@H](O7)C)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)N(C)C)O |
Origin of Product |
United States |
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